(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol
Description
(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol (CAS: 174560-96-4) is a piperidine derivative featuring a pyridin-4-ylmethyl substituent and a hydroxymethyl group. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol . The compound is classified as a laboratory chemical, primarily used in scientific research and development. Key properties include:
Properties
IUPAC Name |
[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-2-1-7-14(9-12)8-11-3-5-13-6-4-11/h3-6,12,15H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAURVGQXKNCTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596624 | |
| Record name | {1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174560-96-4 | |
| Record name | {1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Piperidine Derivatives
A foundational approach involves the alkylation of 3-hydroxymethylpiperidine with 4-(bromomethyl)pyridine. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the pyridin-4-ylmethyl bromide. Typical conditions include refluxing in anhydrous tetrahydrofuran (THF) with a base such as potassium carbonate to neutralize HBr byproducts. Yields range from 65–78%, contingent on the purity of starting materials and reaction duration.
A modified protocol substitutes bromide with chloride, requiring phase-transfer catalysts like tetrabutylammonium iodide to enhance reactivity. This method reduces side products but extends reaction times to 24–36 hours.
Reductive Amination Strategies
An alternative route employs reductive amination between 3-pyridinecarboxaldehyde and 3-aminopiperidin-4-ylmethanol. The imine intermediate, formed in situ, is reduced using sodium triacetoxyborohydride (STAB) in dichloromethane at 0–5°C. This method achieves higher regioselectivity (up to 85% yield) by minimizing competing N-alkylation pathways.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Industrial workflows favor continuous flow reactors for their superior heat and mass transfer characteristics. A two-stage process is documented:
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Stage 1 : Piperidine ring formation via Dieckmann condensation of ethyl 3-(pyridin-4-ylmethyl)aminopropionate at 180°C.
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Stage 2 : Hydroxymethyl group introduction through borane-THF complex reduction, followed by acidic workup.
This method achieves 92% conversion with a throughput of 50 kg/day, leveraging real-time monitoring to adjust residence times and stoichiometry.
Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) catalyzes the hydrogenation of a nitro precursor, (1-(pyridin-4-ylmethyl)piperidin-3-yl)nitromethane, under 50 psi H₂. The nitro group is reduced to a hydroxymethyl group via intermediate hydroxylamine formation. This one-pot method simplifies purification but requires strict control over hydrogen pressure to prevent over-reduction.
Comparative Analysis of Methodologies
| Method | Reagents/Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Alkylation | K₂CO₃, THF, reflux | 65–78% | 95–98% | Moderate |
| Reductive Amination | STAB, DCM, 0–5°C | 80–85% | 97–99% | High |
| Continuous Flow | Borane-THF, 180°C | 90–92% | >99% | Industrial |
| Catalytic Hydrogenation | Pd/C, H₂ (50 psi), EtOH | 70–75% | 93–95% | Limited |
Key Observations :
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Reductive amination offers the best balance of yield and purity but requires costly reagents.
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Continuous flow synthesis is optimal for large-scale production, though initial capital investment is high.
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Catalytic hydrogenation is less efficient due to competing side reactions but avoids halogenated solvents.
Analytical Characterization and Quality Control
Spectroscopic Validation
Challenges in Purification
Column chromatography (SiO₂, ethyl acetate/methanol) remains standard for lab-scale purification, but industrial processes employ crystallization from ethanol/water mixtures. Persistent impurities include unreacted 3-hydroxymethylpiperidine (≤0.5%) and N-alkylated byproducts .
Chemical Reactions Analysis
Types of Reactions
(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyridine-4-carboxylic acid, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Mechanism of Action
The mechanism of action of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table compares the molecular features of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol with related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 174560-96-4 | C₁₂H₁₈N₂O | 206.28 | Pyridin-4-ylmethyl, hydroxymethyl |
| (1-(Cyclopropylmethyl)piperidin-3-yl)methanol | 1247685-08-0 | C₁₀H₁₉NO | 169.30 | Cyclopropylmethyl, hydroxymethyl |
| [1-(4-Chlorophenyl)piperidin-3-yl]methanol | 133749-00-5 | C₁₂H₁₆ClNO | 225.72 | 4-Chlorophenyl, hydroxymethyl |
| (1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-3-yl)methanol | 1065484-46-9 | C₁₄H₁₉N₃O | 245.32 | Benzimidazole, hydroxymethyl |
| [1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol | - | C₁₁H₁₅N₃O₃ | 237.26 | Nitropyridinyl, hydroxymethyl |
Key Observations :
Insights :
Biological Activity
(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridin-4-ylmethyl group and a hydroxymethyl group. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of approximately 206.29 g/mol. This unique structure contributes to its diverse biological activities, including antimicrobial, antioxidant, and neuroprotective properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The mechanism of action involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways.
Antioxidant Activity
The compound also demonstrates antioxidant activity , which is crucial for reducing oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and modulate oxidative stress markers. Such properties suggest potential applications in preventing oxidative damage in various diseases.
Neuroprotective Effects
In neuropharmacology, this compound has been studied for its neuroprotective effects . It may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation and cognitive functions. These effects position the compound as a candidate for further research in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound's hydroxymethyl group can form hydrogen bonds with active sites on enzymes, modulating their activity.
- Receptor Binding : The pyridine moiety may engage in π-π interactions with aromatic amino acids in proteins, facilitating specific binding to biological targets.
- Oxidative Stress Modulation : By scavenging free radicals, it helps maintain cellular redox balance, which is vital for cell survival under stress conditions.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Pyridin-2-yl)ethanone | Pyridine ring, ketone functionality | Antimicrobial |
| 4-(Pyridin-2-yloxy)aniline | Pyridine ring, phenolic structure | Antioxidant |
| 4-(Pyridin-3-yloxy)piperidine | Piperidine and pyridine rings | Neuroprotective |
This table highlights how the dual-ring structure of this compound may offer enhanced binding affinity and selectivity towards specific biological targets compared to simpler analogs.
Case Studies
Several studies have investigated the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of S. aureus and E. coli, with complete bacterial death observed within 8 hours at specific concentrations .
- Neuroprotective Potential : In vitro assays indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxic agents, suggesting its potential utility in neurodegenerative disease models.
- Antioxidant Properties : Experimental results showed that this compound significantly reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
